N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride: is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol . This compound is known for its psychoactive properties and has gained attention in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclopropanation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its psychoactive properties.
Medicine: Investigated for potential therapeutic uses, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter activity, particularly affecting receptors and pathways associated with psychoactive effects.
Comparison with Similar Compounds
Methoxetamine (MXE): Another psychoactive compound with similar structural features.
Ketamine: A well-known anesthetic with psychoactive properties.
Phencyclidine (PCP): A dissociative drug with structural similarities.
Properties
IUPAC Name |
N-methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-5-3-4-6-10(9)11(12-2)7-8-11;/h3-6,12H,7-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZKYMUXLRJCMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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